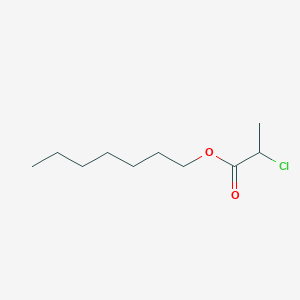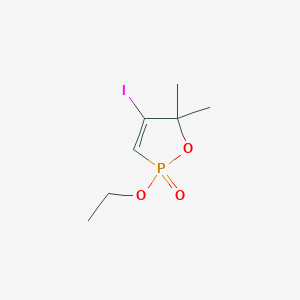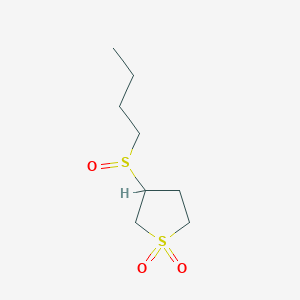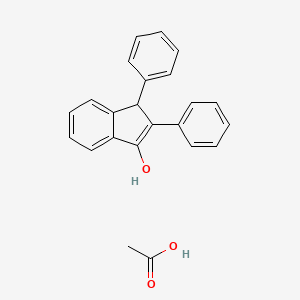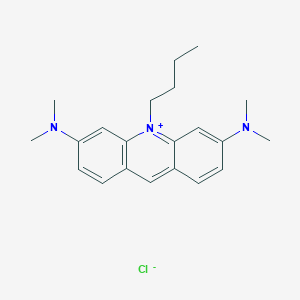
but-2-enedioic acid;1,3-dimethyl-7H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-enedioic acid;1,3-dimethyl-7H-purine-2,6-dione is a compound that combines the properties of but-2-enedioic acid and 1,3-dimethyl-7H-purine-2,6-dione It is a key intermediate in the citric acid cycle in cellular respiration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid can be achieved through the catalytic isomerization of maleic acid. Maleic acid is heated in the presence of a catalyst such as hydrochloric acid to yield but-2-enedioic acid. The reaction conditions typically involve temperatures around 150°C.
1,3-dimethyl-7H-purine-2,6-dione can be synthesized through the methylation of xanthine. The reaction involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions include refluxing the mixture at elevated temperatures.
Industrial Production Methods
Industrially, but-2-enedioic acid is produced by the catalytic oxidation of benzene or butane. The process involves the use of vanadium pentoxide as a catalyst at high temperatures.
1,3-dimethyl-7H-purine-2,6-dione is produced industrially by the chemical synthesis from dimethylurea and ethyl cyanoacetate. The reaction involves multiple steps, including cyclization and methylation, under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
But-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic anhydride.
Reduction: It can be reduced to form succinic acid.
Addition: It can undergo addition reactions with halogens and hydrogen.
1,3-dimethyl-7H-purine-2,6-dione undergoes:
Oxidation: It can be oxidized to form 1,3-dimethyluric acid.
Reduction: It can be reduced to form 1,3-dimethylxanthine.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation of but-2-enedioic acid: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction of but-2-enedioic acid: Common reagents include sodium borohydride and lithium aluminum hydride.
Oxidation of 1,3-dimethyl-7H-purine-2,6-dione: Common reagents include nitric acid and potassium dichromate.
Reduction of 1,3-dimethyl-7H-purine-2,6-dione: Common reagents include sodium amalgam and zinc dust.
Major Products
Oxidation of but-2-enedioic acid: Maleic anhydride.
Reduction of but-2-enedioic acid: Succinic acid.
Oxidation of 1,3-dimethyl-7H-purine-2,6-dione: 1,3-dimethyluric acid.
Reduction of 1,3-dimethyl-7H-purine-2,6-dione: 1,3-dimethylxanthine.
Applications De Recherche Scientifique
But-2-enedioic acid and 1,3-dimethyl-7H-purine-2,6-dione have various scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their roles in metabolic pathways and cellular respiration.
Medicine: Theophylline (1,3-dimethyl-7H-purine-2,6-dione) is used as a bronchodilator in the treatment of respiratory diseases.
Industry: But-2-enedioic acid is used in the production of resins, coatings, and as a food additive.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-7H-purine-2,6-dione (theophylline) involves the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and relaxation of smooth muscles in the respiratory tract. Theophylline also has anti-inflammatory effects by inhibiting the release of inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic acid: An isomer of but-2-enedioic acid with similar chemical properties.
Caffeine: A methylxanthine compound similar to theophylline, used as a central nervous system stimulant.
Aminophylline: A compound containing theophylline and ethylenediamine, used in the treatment of respiratory diseases.
Uniqueness
But-2-enedioic acid is unique due to its role in the citric acid cycle and its industrial applications. 1,3-dimethyl-7H-purine-2,6-dione is unique due to its dual role as a bronchodilator and anti-inflammatory agent in the treatment of respiratory diseases.
Propriétés
Numéro CAS |
88262-96-8 |
|---|---|
Formule moléculaire |
C11H12N4O6 |
Poids moléculaire |
296.24 g/mol |
Nom IUPAC |
but-2-enedioic acid;1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.C4H4O4/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;5-3(6)1-2-4(7)8/h3H,1-2H3,(H,8,9);1-2H,(H,5,6)(H,7,8) |
Clé InChI |
LLCJBPLWARLCPF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



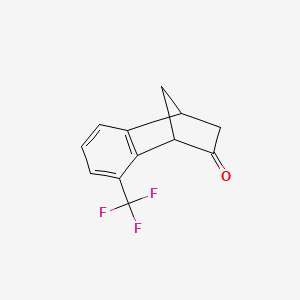
methyl}-1H-imidazole](/img/structure/B14402672.png)


![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
